The synthesis of 19-Hydroxycholest-4-en-3-one can be achieved through several methods, including:
The molecular structure of 19-Hydroxycholest-4-en-3-one can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy is often employed to validate the structure by analyzing the chemical shifts corresponding to different hydrogen atoms within the molecule .
The primary mechanism of action for 19-Hydroxycholest-4-en-3-one involves its role in inhibiting cholesterol uptake in the intestinal lumen. This occurs through competitive inhibition with bile acids for incorporation into micelles, thereby affecting lipid absorption and metabolism. This mechanism has implications for conditions related to cholesterol and bile acid metabolism, including obesity and cardiovascular diseases .
Spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are utilized for structural confirmation and purity assessment. For instance, characteristic absorption bands in IR spectra correspond to hydroxyl (-OH) stretching vibrations .
19-Hydroxycholest-4-en-3-one has several scientific applications:
19-Hydroxycholest-4-en-3-one represents a specialized oxysterol derivative within the broader family of cholesterol metabolites. As a monooxygenated cholest-4-en-3-one steroid, it occupies a distinctive niche in sterol biochemistry, characterized by its C19 hydroxylation on the angular methyl group of the characteristic cyclopentanoperhydrophenanthrene ring system. This oxygenated steroid exhibits physicochemical properties intermediate between polar bile acid intermediates and nonpolar cholesterol precursors, potentially enabling unique biological interactions. While not as extensively characterized as primary bile acid precursors (e.g., 7α-hydroxycholest-4-en-3-one), its structural features suggest potential roles in specialized metabolic pathways or regulatory functions [1] [3]. The compound exemplifies the metabolic diversification of cholesterol through cytochrome P450-mediated oxidation, a process fundamental to sterol homeostasis and signaling in mammalian systems.
The molecular architecture of 19-hydroxycholest-4-en-3-one is defined by four fused hydrocarbon rings (three cyclohexane rings in chair conformations and one cyclopentane ring) that constitute the characteristic steroid nucleus. The cholestane carbon skeleton (C27) features an 8-carbon side chain at C17, with the defining structural elements being:
This C19 hydroxylation occurs on the β-oriented angular methyl group that occupies the junction between rings A and B. The stereochemical environment at C19 creates a chiral center, introducing the potential for enantiomeric forms. However, in biological contexts, the hydroxyl group is biosynthetically installed in a stereospecific manner, likely yielding a single predominant enantiomer. The C3 ketone conjugated with the Δ⁴ double bond creates an enone system (α,β-unsaturated ketone) that significantly influences the compound's reactivity and spectroscopic properties, including distinctive UV absorption around 240 nm characteristic of such chromophores [1] [3].
The molecule exhibits several forms of isomerism:
Table 1: Structural Features of 19-Hydroxycholest-4-en-3-one Compared to Related Sterols
Structural Element | 19-Hydroxycholest-4-en-3-one | Cholest-4-en-3-one | 7α-Hydroxycholest-4-en-3-one (C4) |
---|---|---|---|
Molecular Formula | C₂₇H₄₄O₂ | C₂₇H₄₄O | C₂₇H₄₄O₂ |
Functional Groups | 3-keto, Δ⁴, 19-hydroxy | 3-keto, Δ⁴ | 3-keto, Δ⁴, 7α-hydroxy |
Ring A/B Fusion | trans | trans | trans |
Chromophore | Enone (UV ~240 nm) | Enone (UV ~240 nm) | Enone (UV ~240 nm) |
Polarity | Moderate | Low | Moderate |
Characteristic Reactions | Oxidation at C19, reduction of enone | Reduction of enone | 12α-Hydroxylation, side-chain cleavage |
The systematic naming of 19-hydroxycholest-4-en-3-one follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Biochemistry (IUB) for steroid nomenclature. Its formal IUPAC name is (10R,13R,17R)-19-Hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one. This name precisely defines:
Standard steroid nomenclature simplifies this to 19-Hydroxycholest-4-en-3-one, which concisely conveys:
The "19" locant specifies that the hydroxyl group is attached to carbon 19, which is the methyl group attached to C10 (often denoted as C19). The stereochemical descriptor "19-hydroxy" without specification of configuration implies that the natural product likely possesses a specific, but not universally designated, stereochemistry; however, absolute configuration (R or S) may require specification in formal contexts. In the context of steroid numbering, carbon 19 is traditionally part of the methyl group attached to C10, meaning the hydroxylated carbon is formally C19 [1] [3] [4].
Table 2: Nomenclature of 19-Hydroxycholest-4-en-3-one and Related Compounds
Systematic Name | Trivial/Common Name | Semisystematic Shorthand | Key Features |
---|---|---|---|
(10R,13R,17R)-19-Hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one | 19-Hydroxycholest-4-en-3-one | 19-OH-Cholest-4-en-3-one | C19 hydroxylation, Δ⁴, 3-keto |
7α-Hydroxycholest-4-en-3-one | 7α-Hydroxy-4-cholesten-3-one (C4) | 7α-OH-Cholest-4-en-3-one | Diagnostic marker for bile acid synthesis |
Cholest-4-en-3-one | 4-Cholesten-3-one | - | Core enone structure |
3β-Hydroxy-5-cholestenoic acid | - | - | Acidic side-chain variant |
The identification of 19-hydroxycholest-4-en-3-one emerged indirectly during investigations into alternative pathways of cholesterol catabolism, distinct from the classical bile acid synthesis route initiated by cholesterol 7α-hydroxylase (CYP7A1). While 7α-hydroxycholest-4-en-3-one (C4) was established as the first committed intermediate in the primary bile acid pathway by researchers in the 1950s-1970s [1] [5], evidence for additional oxidative pathways accumulated. Early studies on steroid metabolism in the 1960s-1980s, particularly those examining adrenal and gonadal steroidogenesis, revealed that cytochrome P450 enzymes (e.g., CYP19A1, aromatase) could hydroxylate angular methyl groups (C18 and C19) in androgens and estrogens. This mechanistic understanding paved the way for considering analogous modifications on cholesterol and its early metabolites [2] [3].
The specific detection and isolation of 19-hydroxycholest-4-en-3-one likely occurred in the late 20th century, coinciding with advances in analytical techniques. The development of high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection in the 1970s-1980s enabled the separation and identification of minor sterols sharing the characteristic Δ⁴-3-keto chromophore (λₘₐₓ ≈ 240 nm). Mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS) and later liquid chromatography-tandem mass spectrometry (LC-MS/MS), provided the structural specificity needed to identify hydroxylated sterols based on their molecular ions and fragmentation patterns [5] [8]. These techniques allowed researchers to distinguish 19-hydroxycholest-4-en-3-one from more abundant oxysterols like 7α-hydroxycholest-4-en-3-one or 27-hydroxycholesterol.
Initial research focused on characterizing its physicochemical properties and potential biosynthetic origins. In vitro studies using liver microsomes or purified enzymes explored whether known cytochrome P450 enzymes could catalyze 19-hydroxylation of cholest-4-en-3-one. While CYP7A1, CYP7B1, CYP27A1, and CYP46A1 were known to hydroxylate cholesterol at various positions, their ability to efficiently hydroxylate at C19 remained uncertain. This suggested the potential involvement of other, perhaps more specialized, P450 isoforms or non-enzymatic oxidation mechanisms [3] [4]. Early syntheses were likely achieved for analytical standards, potentially via chemical oxidation of cholest-4-en-3-one or selective protection/deprotection strategies starting from sterols with existing oxygen functions.
The biological significance of 19-hydroxycholest-4-en-3-one remains less defined compared to established sterol intermediates. Unlike 7α-hydroxycholest-4-en-3-one, which is a well-validated serum marker for hepatic bile acid synthesis rate [1] [5] [8], 19-hydroxycholest-4-en-3-one has not been established as a clinical biomarker. Early hypotheses proposed roles as a potential:
Table 3: Historical Context of Key Cholest-4-en-3-one Derivative Research
Time Period | Key Advancements | Relevance to 19-Hydroxycholest-4-en-3-one |
---|---|---|
1950s-1960s | Identification of 7α-hydroxycholest-4-en-3-one (C4) as the first committed intermediate in bile acid synthesis; Characterization of cholesterol 7α-hydroxylase (CYP7A1) | Established the paradigm of cholesterol catabolism via Δ⁴-3-keto intermediates; Provided methods for studying analogous compounds |
1970s-1980s | Development of HPLC-UV for sterol analysis; Advances in GC-MS | Enabled separation and tentative identification of minor hydroxycholest-4-en-3-one isomers like the 19-hydroxy derivative |
1980s-1990s | Discovery of alternative bile acid synthesis pathways (e.g., via 27-hydroxylation); Characterization of multiple oxysterol-metabolizing P450s (CYP7B1, CYP27A1, CYP39A1) | Suggested existence of diverse cholesterol oxidation routes; Implicated potential enzymatic sources for C19 hydroxylation |
2000s-Present | Routine use of LC-MS/MS for oxysterol profiling; Genetic manipulation of P450 enzymes | Allows sensitive detection and quantification; Facilitates exploration of biosynthetic routes and potential biological roles |
While research on 19-hydroxycholest-4-en-3-one has not dominated sterol biochemistry, its study contributes to the broader understanding of cholesterol metabolic diversity. Modern analytical methods, particularly high-sensitivity LC-MS/MS, now allow for its specific detection and quantification in biological matrices, potentially facilitating renewed investigation into its formation, turnover, and physiological relevance in the context of cholesterol homeostasis and disease states [5] [8].
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8